

Spectroscopic Analysis of Lacto-N-fucopentaose V: A Technical Guide

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Compound of Interest

Compound Name: Lacto-N-fucopentaose V

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Introduction

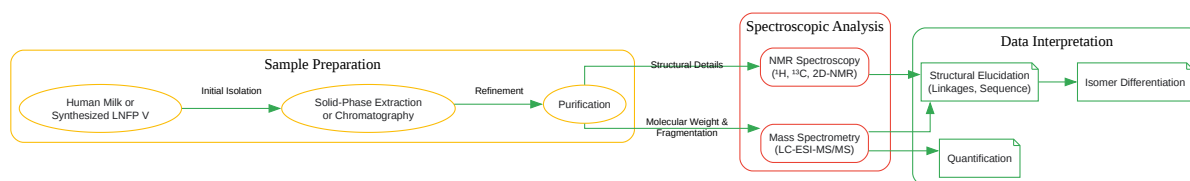
Lacto-N-fucopentaose V (LNFP V) is a neutral pentasaccharide and a significant component of human milk oligosaccharides (HMOs). Its unique structure, Gal β 1-3GlcNAc β 1-3Gal β 1-4(Fuc α 1-3)Glc, plays a crucial role in infant nutrition, the development of the gut microbiome, and as a potential therapeutic agent. The precise structural elucidation and quantification of LNFP V are paramount for understanding its biological functions and for its application in drug development and infant nutrition. This technical guide provides an in-depth overview of the spectroscopic techniques employed for the analysis of LNFP V, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Molecular Structure and Properties

Property	Value
Chemical Formula	C ₃₂ H ₅₅ NO ₂₅
Molecular Weight	853.77 g/mol
Monoisotopic Mass	853.30631624 Da
CAS Number	60254-64-0

Spectroscopic Analysis Workflow

The structural characterization of **Lacto-N-fucopentaose V** typically involves a multi-step spectroscopic approach. The general workflow ensures accurate identification and quantification, especially when distinguishing it from its isomers.



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A general workflow for the spectroscopic analysis of **Lacto-N-fucopentaose V**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of oligosaccharides like LNFP V. It provides information on the monosaccharide composition, anomeric configurations, glycosidic linkages, and the overall 3D conformation.

Experimental Protocols

1. Sample Preparation:

- Dissolve 1-5 mg of purified LNFP V in 500-600 μL of deuterium oxide (D_2O , 99.9%).
- For experiments requiring the observation of exchangeable protons (e.g., amide protons), a solvent mixture of 9:1 $\text{H}_2\text{O}:\text{D}_2\text{O}$ can be used.^[1]
- Lyophilize the sample two to three times with D_2O to minimize the residual HDO signal.

- Adjust the pH to a desired value (e.g., pH 3.0 or 7.0) using appropriate buffers if necessary.

[1]

2. NMR Data Acquisition:

- Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Perform one-dimensional (1D) ^1H and ^{13}C NMR experiments.
- Acquire two-dimensional (2D) NMR spectra for complete resonance assignment. Key experiments include:
 - COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each monosaccharide residue.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single sugar residue).
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between monosaccharide units.
 - ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing information about the 3D conformation and glycosidic linkages.

Data Presentation

While a complete, experimentally verified set of ^1H and ^{13}C NMR chemical shifts for **Lacto-N-fucopentaose V** is not readily available in a single public source, the following table provides representative chemical shift ranges for the constituent monosaccharides based on data from closely related human milk oligosaccharides.[1][2]

Table 1: Representative ^1H and ^{13}C NMR Chemical Shift Ranges for LNFP V Moieties

Monosacchari de Residue	Proton	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
α -L-Fucose (Fuc)	H-1	~5.0-5.2	C-1	~100-102
H-5	~4.1-4.3	C-6 (CH ₃)	~16-17	
H-6 (CH ₃)	~1.1-1.3			
β -D-Galactose (Gal)	H-1	~4.4-4.6	C-1	~103-105
β -D-Glucose (Glc)	H-1 (α)	~5.2	C-1 (α)	~92-93
H-1 (β)	~4.6	C-1 (β)	~96-97	
N-acetyl- β -D- glucosamine (GlcNAc)	H-1	~4.6-4.8	C-1	~101-103
N-acetyl CH ₃	~2.0-2.1	N-acetyl C=O	~174-175	
N-acetyl CH ₃	~23-24			

Note: Chemical shifts are highly dependent on experimental conditions such as solvent, temperature, and pH.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of LNFP V, which aids in its identification and differentiation from isomers. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the most commonly used technique.

Experimental Protocols

1. Sample Preparation:

- Dissolve the purified LNFP V sample in a suitable solvent, such as a mixture of acetonitrile and water.

- For quantitative analysis, a series of calibration standards of known concentrations should be prepared.[3]
- An internal standard may be added to the sample and calibration standards to improve accuracy.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) column for optimal separation of oligosaccharide isomers.[3][4]
 - Use a mobile phase gradient, typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium bicarbonate).[3][4]
- Mass Spectrometry (MS):
 - Utilize an electrospray ionization (ESI) source, often in negative ion mode, for the analysis of native oligosaccharides.[3]
 - Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact molecule (e.g., as $[M-H]^-$ or $[M+HCOO]^-$ adducts).
 - Perform tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID) to generate characteristic fragment ions.
 - For more detailed structural information, advanced fragmentation techniques like Helium Charge Transfer Dissociation (He-CTD) can be employed to induce both glycosidic and cross-ring cleavages.

Data Presentation

The fragmentation pattern in MS/MS is key to distinguishing LNFP V from its isomers. The following table summarizes key fragment ions observed for LNFP V.

Table 2: Characteristic MS/MS Fragment Ions of **Lacto-N-fucopentaose V**

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Identity	Significance
852.3 [M-H] ⁻	706.2	[M-H-Fuc] ⁻	Loss of a fucose residue
688.2	[M-H-Fuc-H ₂ O] ⁻	Subsequent water loss	
544.2	[M-H-Fuc-Hex] ⁻	Loss of fucose and a hexose	
382.1	[M-H-Fuc-Hex-HexNAc] ⁻	Further loss of N-acetylhexosamine	
202	-	Diagnostic ion for LNFP V[1]	

Note: The relative intensities of fragment ions can vary depending on the instrument and collision energy.

Biosynthesis of Lacto-N-fucopentaose V

The biosynthesis of LNFP V in vivo involves a series of enzymatic steps, starting from lactose. This pathway can be engineered in microbial systems for the production of LNFP V.[5]



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A simplified schematic of the biosynthetic pathway of **Lacto-N-fucopentaose V**.

Conclusion

The spectroscopic analysis of **Lacto-N-fucopentaose V** relies on the synergistic use of advanced NMR and mass spectrometry techniques. While NMR provides unparalleled detail for structural elucidation, MS offers high sensitivity for detection, quantification, and isomer differentiation through characteristic fragmentation patterns. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals involved in the study and application of this important human milk oligosaccharide. Further advancements in spectroscopic techniques will continue to refine our understanding of the structure-function relationships of LNFP V and other complex glycans.

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